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Compound of Interest

1-Methyl-3-(trifluoromethyl)-1H-
Compound Name:
pyrazole-5-carbaldehyde

Cat. No.: B1426170

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-3-
(trifluoromethyl)-1H-pyrazole-5-carbaldehyde and Its Isomers

Abstract: This technical guide provides a comprehensive overview of the physicochemical
properties of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde, a heterocyclic
compound of significant interest in the fields of medicinal chemistry and materials science. Due
to the limited availability of experimental data for this specific isomer, this document
synthesizes information from closely related structural isomers and derivatives to present a
robust and scientifically grounded profile. The guide covers chemical identity, core
physicochemical properties, spectroscopic characteristics, and detailed experimental protocols
for empirical determination. It is intended for researchers, chemists, and drug development
professionals who require a deep understanding of this molecule's behavior for synthesis,
characterization, and application.

Chemical Identity and Structure

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde belongs to the pyrazole class of
heterocyclic compounds, which are known for their broad range of biological activities. The
presence of a trifluoromethyl group significantly influences the molecule's electronic properties,
lipophilicity, and metabolic stability, making it a valuable scaffold in modern drug design.

o |[UPAC Name: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1426170?utm_src=pdf-interest
https://www.benchchem.com/product/b1426170?utm_src=pdf-body
https://www.benchchem.com/product/b1426170?utm_src=pdf-body
https://www.benchchem.com/product/b1426170?utm_src=pdf-body
https://www.benchchem.com/product/b1426170?utm_src=pdf-body
https://www.benchchem.com/product/b1426170?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1426170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Molecular Formula: CeHsF3N20

e Molecular Weight: 178.11 g/mol [1][2]

o CAS Number: Data not readily available in public databases for this specific isomer.
Caption: 2D Structure of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde.

Core Physicochemical Properties

The accurate determination of physicochemical properties is fundamental to understanding a
compound's behavior in both biological and chemical systems. The data below is compiled
from available information on close structural isomers and is intended to serve as a reliable

estimate.
Property Value Source | Remarks
Molecular Weight 178.11 g/mol Computed for CeHsFsN20[1][2]
) ) Inferred from melting point of
Physical State Solid )
isomer
Experimental value for isomer:
. . 1-Methyl-5-
Melting Point 56-58 °C

(trifluoromethyl)-1H-pyrazole-
4-carbaldehyde[2]

Predicted value for isomer: 1-
Boiling Point 232.0+40.0°C Methyl-5-(trifluoromethyl)-1H-
pyrazole-4-carbaldehyde[2]

Experimental value for the
related carboxylic acid

Aqueous Solubility 20.1 pg/mL (at pH 7.4) derivative. The aldehyde is
expected to have low aqueous
solubility.[3]

Computed value for isomer: 1-
Lipophilicity (XLogP3) ~0.6 methyl-3-(trifluoromethyl)-1H-
pyrazole-4-carbaldehyde[1]
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Melting Point

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range,
typically 0.5-1.0 °C, suggests a high degree of purity.[4] The experimental value for the closely
related isomer, 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, is 56-58 °C, indicating
that the target compound is a solid at room temperature.[2] Impurities typically cause a
depression and broadening of the melting point range.

Solubility

Direct experimental solubility data for the title compound is not available. However, data from
its corresponding carboxylic acid derivative, 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-
carboxylic acid, shows a solubility of 20.1 pg/mL at pH 7.4.[3] Given that the aldehyde
functional group is less polar and less capable of hydrogen bonding with water than a
carboxylic acid, the solubility of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde in
agueous media is expected to be low. For drug development purposes, solubility is often tested
in a range of solvents, including cell culture media and organic solvents like DMSO or ethanol.

[5]

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility between an
immiscible organic solvent (like octanol) and water. It is a key predictor of a drug's
pharmacokinetic properties, such as absorption and membrane permeability. The calculated
XLogP3 value for the isomeric 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is 0.6.
[1] This relatively low positive value suggests the compound has a slight preference for lipid
environments but maintains some degree of water solubility, a balanced profile often sought in
drug candidates.

Spectroscopic Characterization

Structural confirmation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde relies on
a combination of spectroscopic techniques. While specific spectra for this isomer are not
published, the expected characteristic signals can be predicted based on its functional groups.

e 1H NMR: The most distinctive signal would be the aldehyde proton (CHO), expected to
appear as a singlet in the downfield region of the spectrum, typically between & 9-10 ppm.
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The pyrazole ring proton would appear as a singlet, likely between & 6-8 ppm. The N-methyl
group (CHs) would be a sharp singlet further upfield, around & 3.5-4.5 ppm.

e 13C NMR: Key signals would include the aldehyde carbonyl carbon (~180-190 ppm), the
carbons of the pyrazole ring, and the carbon of the trifluoromethyl group, which would show
a characteristic quartet due to coupling with the fluorine atoms.

e IR Spectroscopy: A strong, sharp absorption band corresponding to the C=0 stretch of the
aldehyde would be prominent around 1690-1715 cm~*. Additional bands would confirm the
C-F bonds (around 1100-1300 cm~1) and the aromatic C=C and C=N stretching of the
pyrazole ring.

o Mass Spectrometry: The molecular ion peak (M*) would be observed at m/z 178.04,
corresponding to the exact mass of the molecule. Fragmentation patterns would likely
involve the loss of CO, CFs, and other characteristic fragments.

Experimental Protocols for Characterization

To ensure scientific integrity, empirical determination of physicochemical properties is essential.
The following sections describe standardized, field-proven protocols.

Protocol: Determination of Melting Point

This protocol describes the capillary method, which is widely used for its accuracy and small
sample requirement.[6][7]

Rationale: The principle is to heat a small, packed sample slowly and uniformly, observing the
precise temperature range over which the solid-to-liquid phase transition occurs. A slow heating
rate (~1-2 °C per minute) is critical to ensure thermal equilibrium between the sample, the
heating block, and the thermometer, preventing inaccurate readings.[4][6]

Methodology:

o Sample Preparation: Ensure the compound is completely dry and finely powdered to allow
for uniform packing and heat transfer.[8]

o Capillary Tube Loading: Tap the open end of a glass capillary tube into the powdered sample
to collect a small amount. Invert the tube and gently tap it on a hard surface to pack the
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sample into the sealed bottom, aiming for a column height of 2-3 mm.[6]

o Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point
apparatus (e.g., Mel-Temp).

o Heating: Begin heating the block rapidly to a temperature approximately 10-15 °C below the
expected melting point.

o Measurement: Decrease the heating rate to 1-2 °C per minute.[6] Record the temperature
(T1) at which the first drop of liquid appears and the temperature (T2) at which the entire
sample becomes a clear liquid.

e Reporting: The melting point is reported as the T1-T2 range. For a pure compound, this range
should be narrow.

Caption: Workflow for Experimental Determination of Melting Point.

Protocol: Aqueous Solubility Assessment (Qualitative to
Semi-Quantitative)

This protocol provides a tiered approach to assess a compound's solubility, starting with a
preferred solvent and moving to others if necessary, a common practice in early-stage drug
discovery.[5]

Rationale: This method systematically evaluates solubility by attempting to dissolve the test
chemical in a solvent at a high concentration and then performing serial dilutions if it is
insoluble. Visual inspection for particulates determines the solubility limit.

Methodology:

o Stock Solution Preparation: Weigh approximately 10 mg of the test compound into a clear
glass vial.

» Tier 1 Solvent Addition: Add a calculated volume of the primary solvent (e.g., deionized water
or a buffer like PBS) to achieve a high starting concentration (e.g., 10 mg/mL).
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e Mechanical Agitation: Vigorously mix the solution using a vortex mixer for 1-2 minutes. If
dissolution is not complete, sonicate the vial for 10-15 minutes.

 Visual Inspection: Carefully inspect the solution against a dark background for any visible
undissolved particles. If the solution is clear, the compound is soluble at that concentration.

o Serial Dilution (if needed): If the compound is not fully dissolved, add a known volume of
solvent to dilute the concentration (e.g., by a factor of 10 to 1 mg/mL) and repeat steps 3 and
4.

o Reporting: Report the highest concentration at which the compound fully dissolves. If it
remains insoluble at the lowest tested concentration, it is reported as such.

Caption: Tiered Workflow for Experimental Solubility Assessment.

Synthesis and Chemical Context

1-Methyl-3-(trifluoromethyl)-1H-pyrazole derivatives are typically synthesized through the
condensation of a 1,3-dicarbonyl compound with a hydrazine. Specifically, the precursor 1-
methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is prepared by reacting ethyl 4,4,4-
trifluoroacetoacetate with methyl hydrazine.[9][10] The aldehyde functional group at the 5-
position can then be introduced through various formylation reactions, with the Vilsmeier-Haack
reaction (using POCIs/DMF) being a common and effective method for formylating pyrazole
rings.[11][12] Understanding the synthetic route is crucial for anticipating potential impurities,
such as regioisomers or unreacted starting materials.

Safety and Handling

No specific safety data sheet (SDS) is available for 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-
5-carbaldehyde. However, data from closely related analogues provide a strong basis for
hazard assessment. The corresponding carboxylic acid is classified as causing skin and
serious eye irritation.[13]

e GHS Hazard Statements (Inferred):

o Causes skin irritation (H315).[13]
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o Causes serious eye irritation (H319).[13]

o May cause respiratory irritation (H335).[13]

 Precautionary Measures:

o

Handle in a well-ventilated area or fume hood.[14]

[¢]

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.[14][15]

[¢]

Avoid breathing dust/fumes.[15]

[e]

Wash hands thoroughly after handling.[14]

Conclusion

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a fluorinated heterocyclic
compound with significant potential for application in research and development. While direct
experimental data is sparse, analysis of its isomers and functional group derivatives provides a
reliable profile of its expected physicochemical properties. It is characterized as a low-melting
solid with limited aqueous solubility and moderate lipophilicity. The protocols and data
presented in this guide offer a solid foundation for its synthesis, handling, and characterization,
emphasizing the necessity of empirical validation for any critical application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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